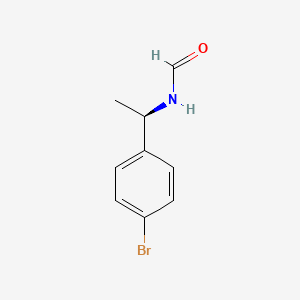
(R)-N-Formyl-1-(4-bromophenyl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Formyl-1-(4-bromophenyl)ethanamine is a chiral amine with the molecular formula C9H10BrNO It is a derivative of 1-(4-bromophenyl)ethanamine, where the amino group is formylated
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Formyl-1-(4-bromophenyl)ethanamine typically involves the formylation of ®-1-(4-bromophenyl)ethanamine. One common method is the reaction of ®-1-(4-bromophenyl)ethanamine with formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formylation.
Industrial Production Methods
In an industrial setting, the production of ®-N-Formyl-1-(4-bromophenyl)ethanamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Formyl-1-(4-bromophenyl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the formyl group can yield the primary amine.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: The major products are the corresponding aldehyde or carboxylic acid.
Reduction: The primary amine is the major product.
Substitution: The substituted phenyl derivatives are the major products.
Applications De Recherche Scientifique
®-N-Formyl-1-(4-bromophenyl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of ®-N-Formyl-1-(4-bromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, which can influence the binding affinity and specificity of the compound. The bromine atom on the phenyl ring can also play a role in modulating the compound’s reactivity and interaction with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-(4-Bromophenyl)ethanamine: The parent compound without the formyl group.
(S)-N-Formyl-1-(4-bromophenyl)ethanamine: The enantiomer of the compound.
®-N-Formyl-1-(4-chlorophenyl)ethanamine: A similar compound with a chlorine atom instead of bromine.
Uniqueness
®-N-Formyl-1-(4-bromophenyl)ethanamine is unique due to its specific stereochemistry and the presence of both the formyl and bromine groups
Propriétés
Numéro CAS |
650608-23-4 |
|---|---|
Formule moléculaire |
C9H10BrNO |
Poids moléculaire |
228.09 g/mol |
Nom IUPAC |
N-[(1R)-1-(4-bromophenyl)ethyl]formamide |
InChI |
InChI=1S/C9H10BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1 |
Clé InChI |
KOYBLVPBHZRYJL-SSDOTTSWSA-N |
SMILES isomérique |
C[C@H](C1=CC=C(C=C1)Br)NC=O |
SMILES canonique |
CC(C1=CC=C(C=C1)Br)NC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


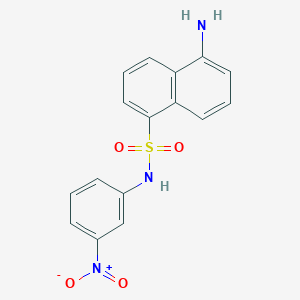
![4,4',4''-Methanetriyltris[2,6-bis(methoxymethyl)phenol]](/img/structure/B12607618.png)
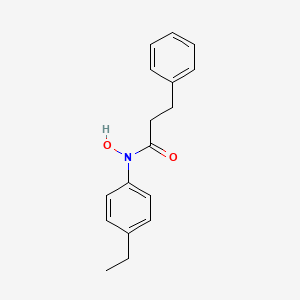

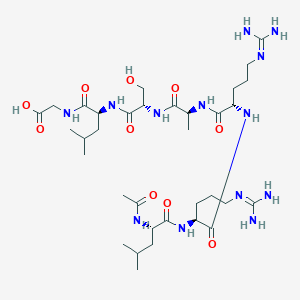
![4-Bromo-N-(4-bromophenyl)-N-{4-[(E)-(4-nitrophenyl)diazenyl]phenyl}aniline](/img/structure/B12607633.png)

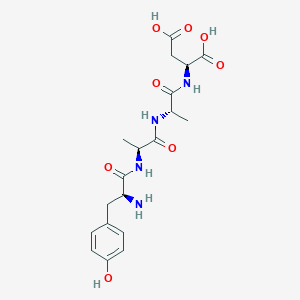
![4-{2-[4-(Octyloxy)-6-oxocyclohexa-2,4-dien-1-ylidene]hydrazinyl}benzaldehyde](/img/structure/B12607642.png)
![Benzeneacetamide, N-[(3-fluorophenyl)methyl]-4-(4-pyridinyl)-](/img/structure/B12607645.png)
![1,4-Dimethoxy-2-(2-nitroethenyl)-5-[(prop-2-en-1-yl)sulfanyl]benzene](/img/structure/B12607652.png)
![N-[4-Chloro-3-iodo-2-(phenylethynyl)phenyl]methanethioamide](/img/structure/B12607657.png)


